molecular formula C15H21NO2 B12984883 (S)-tert-butyl 1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylate

(S)-tert-butyl 1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylate

Cat. No.: B12984883
M. Wt: 247.33 g/mol
InChI Key: LLSUNXRXXMMHGQ-ZDUSSCGKSA-N
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Description

tert-Butyl (S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylate is a complex organic compound that features a tert-butyl group, an amino group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylate typically involves the protection of amino acids and subsequent reactions to introduce the tert-butyl group. One common method involves the use of tert-butanol and anhydrous magnesium sulfate, with boron trifluoride diethyl etherate as a catalyst . This method is known for its efficiency and ability to produce high yields of the desired ester.

Industrial Production Methods

Industrial production of tert-butyl esters often relies on the reaction of carboxylic acids or their derivatives with tert-butyl alcohol. This process can be catalyzed by strong acids or performed under metal-free conditions using tert-butyl hydroperoxide . The choice of method depends on the desired scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl (S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets. For instance, in solvolysis reactions, the compound forms highly dipolar transition states stabilized by nucleophilic and electrophilic solvents . This stabilization facilitates the reaction and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyl esters and amino acid derivatives, such as tert-butyl Nα-protected amino acid esters and tert-butanesulfinamide .

Uniqueness

tert-Butyl (S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylate is unique due to its specific structural features, which confer distinct reactivity and stability. Its combination of a tert-butyl group with an amino and carboxylate group makes it particularly useful in various synthetic and research applications.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

tert-butyl (1S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylate

InChI

InChI=1S/C15H21NO2/c1-9-10-7-8-13(16)12(10)6-5-11(9)14(17)18-15(2,3)4/h5-6,13H,7-8,16H2,1-4H3/t13-/m0/s1

InChI Key

LLSUNXRXXMMHGQ-ZDUSSCGKSA-N

Isomeric SMILES

CC1=C(C=CC2=C1CC[C@@H]2N)C(=O)OC(C)(C)C

Canonical SMILES

CC1=C(C=CC2=C1CCC2N)C(=O)OC(C)(C)C

Origin of Product

United States

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